Nortriptyline impurity 3-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nortriptyline impurity 3-d3 (hydrochloride) is a deuterium-labeled version of Nortriptyline impurity 3 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nortriptyline impurity 3-d3 (hydrochloride) involves the incorporation of deuterium into the Nortriptyline impurity 3 hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Nortriptyline impurity 3-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Nortriptyline impurity 3-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can regenerate the non-deuterated form of the compound .
Scientific Research Applications
Nortriptyline impurity 3-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Employed in the development and validation of analytical methods for drug testing and quality control
Mechanism of Action
The mechanism of action of Nortriptyline impurity 3-d3 (hydrochloride) is similar to that of Nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects . The incorporation of deuterium may alter the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity .
Comparison with Similar Compounds
Nortriptyline impurity 3 hydrochloride: The non-deuterated version of the compound.
Amitriptyline impurity 3 hydrochloride: A related tricyclic antidepressant impurity.
Desipramine impurity 3 hydrochloride: Another tricyclic antidepressant impurity.
Uniqueness: Nortriptyline impurity 3-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and quantification in pharmacokinetic studies, as well as potential alterations in the compound’s metabolic stability and pharmacological effects .
Properties
Molecular Formula |
C37H38ClN |
---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C37H37N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-21H,10-11,22-27H2,1H3;1H/i1D3; |
InChI Key |
NDCVTZKKKWGAJA-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.